1-Methyl-2-(phenylethynyl)-1H-pyrrole
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Overview
Description
1-Methyl-2-(phenylethynyl)-1H-pyrrole is an organic compound characterized by a pyrrole ring substituted with a methyl group at the 1-position and a phenylethynyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-(phenylethynyl)-1H-pyrrole typically involves the reaction of 2-phenylethyl phenyl sulfoxide with potassium tert-butoxide (KOtBu) in anhydrous tetrahydrofuran (THF). The reaction is carried out under a nitrogen atmosphere at elevated temperatures to activate the catalyst .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-(phenylethynyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-Methyl-2-(phenylethynyl)-1H-pyrrole has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-Methyl-2-(phenylethynyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications and the biological context . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Comparison: 1-Methyl-2-(phenylethynyl)-1H-pyrrole is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
144912-17-4 |
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Molecular Formula |
C13H11N |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
1-methyl-2-(2-phenylethynyl)pyrrole |
InChI |
InChI=1S/C13H11N/c1-14-11-5-8-13(14)10-9-12-6-3-2-4-7-12/h2-8,11H,1H3 |
InChI Key |
AGORTRMAJCMXSR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C#CC2=CC=CC=C2 |
Origin of Product |
United States |
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